molecular formula C9H16O2 B1621685 2-Methoxymethyl-3-methylcyclohexan-1-one CAS No. 219312-93-3

2-Methoxymethyl-3-methylcyclohexan-1-one

Cat. No.: B1621685
CAS No.: 219312-93-3
M. Wt: 156.22 g/mol
InChI Key: KEFWPXPDBUJJAD-UHFFFAOYSA-N
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Description

2-Methoxymethyl-3-methylcyclohexan-1-one is a synthetic organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This cyclohexanone derivative is characterized by methoxymethyl and methyl substituents, which influence its steric and electronic properties, making it a valuable intermediate in organic synthesis and chemical research. While specific applications for this exact stereoisomer are not fully detailed in public sources, its structure suggests significant potential as a versatile building block. Based on its functional groups, researchers are exploring its use in developing more complex molecules for pharmaceuticals, fragrances, and functional materials. The compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)-3-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7-4-3-5-9(10)8(7)6-11-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFWPXPDBUJJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)C1COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400066
Record name 2-Methoxymethyl-3-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219312-93-3
Record name 2-Methoxymethyl-3-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methoxymethyl-3-methylcyclohexan-1-one CAS 219312-93-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methoxymethyl-3-methylcyclohexan-1-one (CAS 219312-93-3)[1]

Executive Summary

This compound (CAS 219312-93-3) is a specialized cycloaliphatic ketone employed primarily as a chiral building block in the synthesis of complex terpenes, pheromones, and pharmaceutical intermediates. Its structure—characterized by a cyclohexanone ring substituted with a methyl group at the C3 position and a methoxymethyl ether moiety at the C2 position—presents unique stereochemical challenges and opportunities.

This guide serves as a technical monograph for research chemists and process engineers. It moves beyond basic property listing to explore the synthetic logic , regiochemical control , and handling protocols required to utilize this compound effectively in drug discovery and fine chemical manufacturing.

Chemical Identity & Physicochemical Properties

The following data aggregates experimentally determined values and high-confidence predicted descriptors for CAS 219312-93-3.

Table 1: Nomenclature and Identification
Parameter Details
CAS Registry Number 219312-93-3
IUPAC Name 2-(Methoxymethyl)-3-methylcyclohexan-1-one
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
SMILES CC1CCCC(=O)C1COC
InChI Key KEFWPXPDBUJJAD-UHFFFAOYSA-N
Table 2: Physical Properties
Property Value / Range Notes
Appearance Clear, colorless to pale yellow liquidOxidizes slightly upon prolonged air exposure.
Boiling Point 215.8°C (at 760 mmHg)Predicted value; vacuum distillation recommended.
Density 0.936 g/cm³At 25°C.
Flash Point ~85°C (Closed Cup)Estimate based on structural analogs.
Solubility Soluble in DCM, THF, EtOAc, EthanolSparingly soluble in water.
Refractive Index

Estimated.

Synthetic Methodologies & Regiocontrol

Synthesizing 2,3-disubstituted cyclohexanones requires overcoming the thermodynamic preference for alkylation at the less hindered C6 position. Two primary routes are detailed below: a High-Fidelity Route (for stereochemical control) and a Direct Route (for bulk access).

Route A: The Conjugate Addition Strategy (Recommended)

This route circumvents the regioselectivity issues of direct alkylation by establishing the C2 substituent first, followed by the introduction of the C3 methyl group via 1,4-addition.

Step-by-Step Mechanism:

  • Precursor Synthesis: The starting material, cyclohex-2-en-1-one, undergoes a Baylis-Hillman reaction with formaldehyde to yield 2-(hydroxymethyl)cyclohex-2-en-1-one.

  • Etherification: The hydroxyl group is methylated (e.g., MeI/Ag₂O or NaH/MeI) to form 2-(methoxymethyl)cyclohex-2-en-1-one .

  • Conjugate Addition: A lithium dimethylcuprate reagent (Gilman reagent, Me₂CuLi) is added. The soft nucleophile attacks the C3 position.

  • Enolate Trapping/Protonation: The resulting enolate is protonated, yielding the target molecule. This step typically favors the trans isomer to minimize steric strain between the C2 and C3 substituents.

Route B: Direct Alkylation of 3-Methylcyclohexanone

This method is shorter but prone to regiochemical mixtures (C2 vs. C6 alkylation).

  • Substrate: 3-Methylcyclohexanone.[1][2][3][4]

  • Reagent: Chloromethyl methyl ether (MOM-Cl) or Bromomethyl methyl ether.

  • Conditions: Kinetic enolate formation (LDA, -78°C) typically favors the C6 position (less hindered). To force C2 alkylation, thermodynamic conditions (equilibration of the enolate) or a blocking group strategy (e.g., formylation of C6, alkylation of C2, then deformylation) is required.

Visualization of Synthetic Logic

The following diagram illustrates the critical decision pathways in synthesizing this scaffold.

SynthesisPathways Start Cyclohex-2-en-1-one Inter1 2-(Hydroxymethyl) cyclohex-2-en-1-one Start->Inter1 Baylis-Hillman (HCHO, DABCO) Inter2 2-(Methoxymethyl) cyclohex-2-en-1-one Inter1->Inter2 Methylation (MeI, Base) Target 2-Methoxymethyl-3-methyl cyclohexan-1-one Inter2->Target 1,4-Conjugate Addition Reagent Me2CuLi (Gilman Reagent) Reagent->Inter2 AltStart 3-Methylcyclohexanone AltInter Enolate Mixture (C2 vs C6) AltStart->AltInter Base (LDA or NaH) AltInter->Target MOM-Cl (Low Regioselectivity)

Figure 1: Comparative synthetic workflows. The green path (top) offers superior regiocontrol compared to the red path (bottom).

Representative Experimental Protocol

Note: The following protocol is a generalized high-fidelity procedure based on the "Route A" strategy described above. Researchers must validate stoichiometry and safety in their specific environment.

Protocol: Conjugate Methylation of 2-(Methoxymethyl)cyclohex-2-en-1-one

Objective: Introduce the C3-methyl group regioselectively.

Reagents:

  • Copper(I) iodide (CuI): Purified, 1.1 equiv.

  • Methyllithium (MeLi): 1.6 M in ether, 2.2 equiv.

  • 2-(Methoxymethyl)cyclohex-2-en-1-one: 1.0 equiv.

  • Diethyl ether (anhydrous).

Procedure:

  • Preparation of Cuprate: In a flame-dried Schlenk flask under Argon, suspend CuI in anhydrous ether at 0°C. Add MeLi dropwise. The solution should turn clear/colorless (formation of Me₂CuLi).

  • Cooling: Lower the temperature to -78°C using a dry ice/acetone bath.

  • Addition: Dissolve the enone substrate in a minimum amount of ether and add it slowly to the cuprate solution over 20 minutes.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (disappearance of UV-active enone).

  • Quench: Pour the mixture into saturated aqueous NH₄Cl solution (buffered with NH₃ to solubilize copper salts).

  • Workup: Extract with ether (3x), wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target ketone.

Self-Validating Checkpoint:

  • NMR Verification: The disappearance of the alkene protons (

    
     6.5-7.0 ppm) and the appearance of a methyl doublet at 
    
    
    
    ~1.0-1.1 ppm confirms the 1,4-addition.

Handling, Safety & Stability

Hazard Identification
  • Flammability: Combustible liquid. Keep away from heat and open flames.

  • Toxicity: Likely an irritant to skin, eyes, and respiratory system. Specific toxicological data is limited; treat as a potent bioactive intermediate.

  • Precursor Warning: If synthesizing via Route B, Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen (OSHA regulated). All manipulations involving MOM-Cl must occur in a certified fume hood with appropriate PPE.

Storage Conditions
  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation of the alpha-positions.

  • Temperature: Refrigeration (2-8°C) is recommended for long-term stability.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which may cause racemization or self-condensation).

References

  • PubChem. (n.d.).[2] Compound Summary for 3-Methoxy-2-methyl-2-cyclohexen-1-one (Related Analog). National Library of Medicine. Retrieved from [Link]

  • University of British Columbia. (n.d.). Regioselectivity in the Alkylation of Cyclohexanone Enolates. CHEM 330 Course Notes. Retrieved from [Link]

  • Organic Syntheses. (2006). Preparation of Chloromethyl Methyl Ether. Org. Synth. 2006, 83, 131. Retrieved from [Link]

  • Corey, E. J., & Enders, D. (1976). Applications of N,N-dimethylhydrazones to organic synthesis.

Sources

chemical structure of 2-methoxymethyl-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Structure, and Characterization of 2-methoxymethyl-3-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substituted cyclohexanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, three-dimensional structure provides a versatile platform for orienting functional groups to achieve high-affinity interactions with biological targets.[1] This guide presents a comprehensive technical analysis of 2-methoxymethyl-3-methylcyclohexanone, a representative yet specific example of a di-substituted cyclohexanone. While not a widely commercialized compound itself, its synthesis and characterization embody fundamental principles critical to drug discovery and development.

This document provides a proposed, robust synthetic pathway, a detailed analysis of its stereochemical and conformational properties, and a predictive guide to its spectroscopic characterization. The methodologies and rationales described herein are designed to serve as a foundational resource for chemists engaged in the synthesis of complex carbocyclic molecules.

The Cyclohexanone Core in Medicinal Chemistry

The cyclohexyl ring is a popular structural motif in both natural and synthetic drugs.[1] Its utility stems from its ability to act as a bioisosteric replacement for other groups, such as phenyl or flexible alkyl chains, often leading to improved pharmacological profiles. Replacing a flat aromatic ring with a three-dimensional cyclohexanone ring can introduce more specific contact points with a target protein, while replacing a flexible chain can reduce the entropic penalty upon binding, potentially increasing affinity.[1]

Furthermore, functionalized cyclohexanones are key intermediates in the synthesis of a wide array of complex molecules, including steroids and alkaloids.[3] The ability to precisely control the installation of substituents at various positions on the ring—a process governed by the principles of stereoelectronics and conformational analysis—is paramount. The title compound, 2-methoxymethyl-3-methylcyclohexanone, presents a case study in controlling regioselectivity and stereoselectivity in a 1,2,3-trisubstituted system.

Molecular Structure and Stereochemistry

The is defined by a cyclohexane ring bearing a carbonyl group at C1, a methoxymethyl group at C2, and a methyl group at C3.

Caption: Chemical structure of 2-methoxymethyl-3-methylcyclohexanone.

Chirality and Stereoisomers

2-methoxymethyl-3-methylcyclohexanone possesses two stereocenters at the C2 and C3 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers:

  • (2R, 3R) and (2S, 3S) - enantiomeric pair 1

  • (2R, 3S) and (2S, 3R) - enantiomeric pair 2

The relationship between pair 1 and pair 2 is diastereomeric. Diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography. The synthesis of a single, desired stereoisomer is a common challenge in drug development, often requiring stereoselective synthetic methods or chiral resolution.[4]

Conformational Analysis

The six-membered ring of cyclohexanone adopts a chair conformation to minimize steric and torsional strain.[4] In this conformation, the substituents at C2 and C3 can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions.

For the trans diastereomers (e.g., 2R, 3R), the most stable conformation will have both the methoxymethyl and methyl groups in equatorial positions to minimize steric hindrance. For the cis diastereomers (e.g., 2R, 3S), one group must be axial while the other is equatorial. Generally, the conformer with the larger group (methoxymethyl) in the equatorial position would be favored. The precise conformational equilibrium can be determined experimentally using ¹H NMR spectroscopy by analyzing coupling constants and signal bandwidths.[5][6]

Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparison
Molecular Formula C₉H₁₆O₂---
Molecular Weight 156.22 g/mol ---
Boiling Point ~190-210 °CHigher than 2-methylcyclohexanone (~165 °C) due to increased molecular weight and polar ether group.
Density ~0.95-0.98 g/mLSlightly higher than 2-methylcyclohexanone (~0.925 g/mL) due to the oxygen atom.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ether, chloroform, ethyl acetate).The polar carbonyl and ether groups grant slight aqueous solubility, but the hydrocarbon backbone dominates.
Appearance Colorless to pale yellow liquidTypical for simple aliphatic ketones.[4]

Proposed Synthesis and Experimental Protocol

A robust and regioselective synthesis of 2-methoxymethyl-3-methylcyclohexanone can be envisioned via the directed alkylation of an enolate intermediate derived from 3-methylcyclohexanone. This approach offers superior control over the position of the incoming electrophile compared to the methylation of 2-methoxymethylcyclohexanone.

Mechanistic Rationale and Strategy

The key step is the deprotonation of 3-methylcyclohexanone to form an enolate. Deprotonation can occur on either side of the carbonyl group.

  • Kinetic Enolate: Formed by removing the more accessible proton at the C2 position. This is favored under irreversible conditions (strong, bulky base like LDA at low temperature).

  • Thermodynamic Enolate: Formed by removing the proton at the C6 position, leading to a more substituted (and thus more stable) double bond. This is favored under equilibrating conditions (weaker base, higher temperature).

To achieve the desired 2-substituted product, the synthesis must proceed via the kinetic enolate. The subsequent alkylation with a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), introduces the target functionality.

G cluster_0 Synthesis Workflow A 3-Methylcyclohexanone (Starting Material) R1 LDA, THF -78 °C A->R1 B Kinetic Enolate Formation (Intermediate) C Alkylation R2 MOM-Cl B->R2 D 2-methoxymethyl-3-methylcyclohexanone (Product) E Aqueous Workup & Purification D->E F Purified Product E->F R1->B Deprotonation R2->C SN2 Attack

Sources

An In-depth Technical Guide to the Cis and Trans Isomers of 2-Methoxymethyl-3-methylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, separation, and characterization of the cis and trans isomers of 2-methoxymethyl-3-methylcyclohexan-1-one. This disubstituted cyclohexanone serves as a model compound for understanding the complex interplay of steric and electronic effects that govern the conformational preferences and reactivity of cyclic organic molecules. The principles and methodologies detailed herein are broadly applicable to researchers, scientists, and drug development professionals working with stereoisomeric compounds. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of Stereoisomerism in Cyclohexanones

Cyclohexanone and its derivatives are fundamental structural motifs in a vast array of natural products and pharmaceutical agents.[1] The stereochemical arrangement of substituents on the cyclohexane ring profoundly influences the molecule's three-dimensional shape, and consequently, its biological activity and physical properties. The existence of cis and trans isomers, also known as geometric isomers, arises from the restricted rotation around the carbon-carbon single bonds within the ring structure.[2][3][4]

In the context of 2,3-disubstituted cyclohexanones like this compound, the relative orientation of the methoxymethyl and methyl groups gives rise to distinct diastereomers. Understanding and controlling the stereochemistry of these compounds is paramount in fields such as medicinal chemistry, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even toxic.

This guide will delve into the critical aspects of handling and characterizing the cis and trans isomers of this target molecule, providing both theoretical understanding and practical, field-proven protocols.

Synthesis and Stereochemical Control

The synthesis of 2,3-disubstituted cyclohexanones often yields a mixture of diastereomers. The ratio of these isomers is dictated by the reaction mechanism and the steric and electronic properties of the reactants and transition states.

Synthetic Approach: Alkylation of a Precursor

A common strategy for the synthesis of this compound involves the alkylation of a suitable precursor, such as 3-methylcyclohexanone. The introduction of the methoxymethyl group at the C2 position can be achieved through various methods, including the reaction with a methoxymethyl-containing electrophile.

The stereochemical outcome of such an alkylation is highly dependent on the reaction conditions. For instance, the choice of base, solvent, and temperature can influence the formation of the kinetic versus the thermodynamic enolate, leading to different diastereomeric ratios.[5]

Factors Influencing Diastereoselectivity

The stereoselectivity of nucleophilic additions to cyclohexanones is a well-studied area. The final stereochemistry is determined by a combination of factors:

  • Steric Hindrance: The approach of the electrophile can be sterically hindered by existing substituents on the ring. In general, equatorial attack is favored to avoid 1,3-diaxial interactions.[6][7]

  • Torsional Strain: The developing transition state seeks to minimize torsional strain.

  • Electronic Effects: The presence of electron-donating or withdrawing groups can influence the trajectory of the incoming electrophile.[8]

For 2,3-disubstituted cyclohexanones, the relative stability of the chair conformations of the cis and trans isomers plays a crucial role. In general, a diequatorial conformation is more stable than a diaxial one.[9][10] For a trans-1,2-disubstituted cyclohexane, the diequatorial conformer is significantly favored.[7] In contrast, a cis-1,2-disubstituted cyclohexane will have one axial and one equatorial substituent in both chair conformations, leading to a more complex energetic landscape.[7][10]

Separation and Purification of Diastereomers

The separation of diastereomers is a critical step in obtaining stereochemically pure compounds. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by standard laboratory techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of diastereomers.[11] The choice of stationary phase and mobile phase is crucial for achieving optimal resolution.

Experimental Protocol: HPLC Separation of Diastereomers
  • Column Selection: A normal-phase silica column or a chiral stationary phase can be effective. The choice will depend on the specific properties of the isomers.

  • Mobile Phase Optimization: Start with a non-polar solvent system (e.g., hexane/isopropanol) and gradually increase the polarity to achieve separation. A typical starting point is 99:1 hexane:isopropanol, with a gradient to 90:10.

  • Detection: Use a UV detector at a wavelength where the compound absorbs, or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

  • Fraction Collection: Once separation is achieved, fractions corresponding to each peak can be collected.

  • Purity Analysis: The purity of the collected fractions should be confirmed by re-injection onto the HPLC system and by other analytical techniques such as NMR spectroscopy.[12]

Crystallization

Fractional crystallization can be an effective method for separating diastereomers, provided one isomer is significantly less soluble than the other in a particular solvent system.

Experimental Protocol: Fractional Crystallization
  • Solvent Screening: Dissolve the diastereomeric mixture in a small amount of various hot solvents (e.g., hexane, ethyl acetate, methanol) to identify a solvent in which the solubility of the isomers differs significantly upon cooling.

  • Crystallization: Dissolve the mixture in a minimal amount of the chosen hot solvent and allow it to cool slowly to room temperature, and then to 4°C.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Analysis: Analyze the diastereomeric purity of the crystals and the mother liquor by HPLC or NMR.

  • Recrystallization: If necessary, recrystallize the solid to improve diastereomeric purity.[12]

Spectroscopic Characterization: Differentiating Cis and Trans Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and three-dimensional arrangement of atoms.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation.

  • Chemical Shifts: In a chair conformation, axial protons are generally shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.[13] The protons alpha to the carbonyl group in cyclohexanones are deshielded and appear at a lower field.[14]

  • Coupling Constants (J-values): The dihedral angle between adjacent protons determines the magnitude of the spin-spin coupling constant.

    • Axial-Axial (J_ax,ax): Large coupling (typically 8-13 Hz).

    • Axial-Equatorial (J_ax,eq): Small coupling (typically 2-5 Hz).

    • Equatorial-Equatorial (J_eq,eq): Small coupling (typically 2-5 Hz).

By analyzing the coupling patterns of the protons at C2 and C3, the relative stereochemistry of the methoxymethyl and methyl groups can be determined. For the trans isomer, where both substituents can be in equatorial positions, a large axial-axial coupling would be expected between the protons at C2 and C3. For the cis isomer, with one axial and one equatorial substituent, a smaller axial-equatorial coupling would be observed.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are also dependent on the stereochemistry. The position of the carbonyl carbon resonance is a characteristic feature of cyclohexanones.

Carbon PositionExpected Chemical Shift Range (ppm)
C=O (C1)205 - 215
CH-OR (C2)70 - 85
CH-CH₃ (C3)30 - 45
Ring CH₂20 - 40
O-CH₃55 - 65
C-CH₃15 - 25

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound.

Nuclear Overhauser Effect (NOE) Spectroscopy

Two-dimensional NOESY experiments can provide definitive proof of the relative stereochemistry. NOE correlations are observed between protons that are close in space, regardless of whether they are directly bonded. For the cis isomer, an NOE would be expected between the protons of the methoxymethyl group and the methyl group if they are on the same face of the ring.

Conformational Analysis

The chair conformation is the most stable conformation for cyclohexane and its derivatives.[6] For 2,3-disubstituted cyclohexanones, the substituents can be either axial or equatorial. The preferred conformation is the one that minimizes steric strain, primarily from 1,3-diaxial interactions.[7]

Trans Isomer

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the absence of 1,3-diaxial interactions.

Cis Isomer

The cis isomer will have one substituent in an axial position and the other in an equatorial position in both of its chair conformations. The relative stability of these two conformers will depend on the steric bulk of the substituents. The conformer with the larger group in the equatorial position will be favored.

G cluster_0 Conformational Analysis Trans Trans Isomer Trans_Eq Diequatorial (More Stable) Trans->Trans_Eq Ring Flip Trans_Ax Diaxial (Less Stable) Trans->Trans_Ax Ring Flip Cis Cis Isomer Cis_1 Axial-Equatorial Cis->Cis_1 Ring Flip Cis_2 Equatorial-Axial Cis->Cis_2 Ring Flip

Conformational equilibrium of cis and trans isomers.

Applications and Future Directions

The stereochemically pure isomers of this compound can serve as valuable building blocks in organic synthesis. Their distinct three-dimensional structures make them ideal candidates for use as chiral synthons in the preparation of more complex molecules, including natural products and active pharmaceutical ingredients.

Further research into the asymmetric synthesis of this and related compounds will be crucial for accessing enantiomerically pure materials.[15] The development of stereoselective catalytic methods would be a significant advancement in this area.

Conclusion

The study of the cis and trans isomers of this compound provides a microcosm of the challenges and opportunities in modern stereochemistry. A thorough understanding of synthetic methods, separation techniques, and spectroscopic characterization is essential for any scientist working with chiral molecules. The principles and protocols outlined in this guide offer a robust framework for the successful investigation of these and other complex stereoisomeric systems.

References

  • Kuethe, J. T., Wong, A., Wu, J., Davies, I. W., Dormer, P. G., Welch, C. J., Hillier, M. C., Hughes, D. L., & Reider, P. J. (2002). Asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes as key components of substance p antagonists. The Journal of Organic Chemistry, 67(17), 5993–6000. Available from: [Link]

  • Schneider, M., & Ballschmiter, K. (1996). Separation of Diastereomeric and Enantiomeric Alkyl Nitrates–Systematic Approach to Chiral Discrimination on Cyclodextrin LIPODEX‐D. Chemistry – A European Journal, 2(5), 559-564. Available from: [Link]

  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Available from: [Link]

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  • LibreTexts. 2.15 Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry. Available from: [Link]

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  • Ho, D. M., & Strobel, E. D. (2013). Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. The Journal of Organic Chemistry, 78(22), 11492–11499. Available from: [Link]

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  • Welch, C. J., Biba, M., & Regalado, E. L. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1258, 131–138. Available from: [Link]

  • LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. In Chemistry LibreTexts. Available from: [Link]

  • Allinger, N. L., & Riew, C. K. (1975). Conformational Analysis in Symmetrically Substituted Cyclohexanones. The Alkyl Ketone Effects. Journal of the American Chemical Society, 97(19), 5551–5556. Available from: [Link]

  • Reddit. stereochemistry of disubstituted cyclohexane. Available from: [Link]

  • Google Patents. Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540–4552. Available from: [Link]

  • ResearchGate. 2-(2-Methoxyphenyl)-1-methylcyclohexan-1-ols in the Ritter Reaction. Available from: [Link]

  • Chemistry Steps. Cis and Trans Isomers. Available from: [Link]

  • Zhang, Y., & Dong, G. (2024). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development. Available from: [Link]

  • ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Available from: [Link]

  • Organic Syntheses. (2S)-2-Methyl-2-(2-propen-1-yl)-cyclohexanone. Available from: [Link]

  • LibreTexts. 4.2: Cis-Trans Isomerism in Cycloalkanes. In Chemistry LibreTexts. Available from: [Link]

  • Wikipedia. Cis–trans isomerism. Available from: [Link]

  • LibreTexts. 2.9 Cis–Trans Isomerism in Cycloalkanes. In Fundamentals of Organic Chemistry. Available from: [Link]

Sources

solubility of methoxymethyl methyl cyclohexanone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methoxymethyl Methyl Cyclohexanone in Organic Solvents

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

Methoxymethyl methyl cyclohexanone represents a class of cyclic ketones that, due to their unique combination of functional groups—a ketone, an ether, and a substituted aliphatic ring—present interesting and tunable solubility profiles. While a specific isomer is not always designated in industrial contexts, this guide will focus on the principles governing the solubility of a representative structure, 2-methoxymethyl-6-methyl-cyclohexanone, to provide a robust framework for researchers, scientists, and drug development professionals.

The solubility of a compound is a critical physicochemical parameter that dictates its utility in a vast array of applications, from reaction media and purification processes to its behavior in formulation and as a specialty solvent. Understanding the interplay between the solute (methoxymethyl methyl cyclohexanone) and various organic solvents is paramount for process optimization, product performance, and ensuring reproducibility in experimental and manufacturing settings.

This guide provides a theoretical framework for predicting solubility, a detailed experimental protocol for its quantitative determination, and insights into the practical application of this knowledge. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and accurate solubility data.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces between solute-solvent molecules are similar in strength to the solute-solute and solvent-solvent interactions. The structure of 2-methoxymethyl-6-methyl-cyclohexanone provides several key features that dictate its solubility.

Caption: Molecular structure of 2-methoxymethyl-6-methyl-cyclohexanone with key functional groups highlighted.

Analysis of Functional Groups and Intermolecular Forces:
  • Ketone Group (C=O): The carbonyl group is highly polar and can act as a hydrogen bond acceptor. This feature promotes solubility in polar solvents, particularly those that can act as hydrogen bond donors (polar protic solvents).

  • Ether Group (-CH2OCH3): The ether linkage is also polar and can accept hydrogen bonds, further enhancing solubility in polar solvents. Its presence adds flexibility to the molecule and can influence crystal lattice energy if the compound is solid at room temperature.

  • Cyclohexane Ring and Methyl Group: These alkyl components are nonpolar and contribute to van der Waals interactions. A larger nonpolar surface area will favor solubility in nonpolar or weakly polar solvents.

Predicted Solubility Profile

Based on the analysis of its functional groups, we can predict the solubility of methoxymethyl methyl cyclohexanone in various classes of organic solvents. The balance between the polar (ketone, ether) and nonpolar (alkyl ring and substituent) characteristics is key to its behavior.

Solvent Class Example Solvents Predicted Solubility Justification
Nonpolar Hexane, TolueneModerate to Low The nonpolar alkyl backbone will interact favorably with these solvents, but the polar ketone and ether groups will be disfavored, limiting overall solubility.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateHigh These solvents have a significant dipole moment and can effectively solvate the polar ketone and ether groups without the steric hindrance of hydrogen bonding networks.
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate The ability of these solvents to act as hydrogen bond donors will lead to strong interactions with the ketone and ether oxygen atoms. Solubility may decrease with increasing alkyl chain length of the alcohol due to a decrease in overall solvent polarity.
Chlorinated Dichloromethane, ChloroformHigh These solvents have a moderate polarity and can effectively solvate the entire molecule through dipole-dipole and van der Waals interactions.

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a compound in a solvent at a specific temperature.

Experimental Workflow

prep 1. Preparation - Select solvents - Prepare stock solutions - Calibrate analytical instrument addition 2. Sample Addition - Add excess solute to a known volume of solvent in a sealed vial prep->addition equilibration 3. Equilibration - Agitate at constant temperature (e.g., 25°C) for a set time (e.g., 24-48h) to reach equilibrium addition->equilibration separation 4. Phase Separation - Centrifuge or allow to stand to separate undissolved solid equilibration->separation sampling 5. Sampling & Dilution - Carefully extract an aliquot of the supernatant - Dilute with a known volume of mobile phase or a suitable solvent separation->sampling analysis 6. Analysis - Analyze the diluted sample using a calibrated method (e.g., HPLC, GC) sampling->analysis calculation 7. Calculation - Determine concentration from the calibration curve - Calculate solubility (e.g., in mg/mL or mol/L) analysis->calculation

Caption: Workflow for the experimental determination of solubility using the isothermal equilibrium method.

Detailed Protocol

1. Materials and Reagents:

  • Methoxymethyl methyl cyclohexanone (solute)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks, pipettes, and syringes

  • Scintillation vials or other sealable containers

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV, GC-FID)

  • Analytical standards for calibration

2. Preparation of Calibration Curve:

  • Prepare a series of standard solutions of methoxymethyl methyl cyclohexanone in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile or methanol) at known concentrations.

  • Analyze these standards using the chosen analytical method (e.g., HPLC).

  • Plot the instrument response (e.g., peak area) against concentration to generate a calibration curve. This curve is essential for determining the concentration of the saturated solutions. The linearity of this curve (R² > 0.99) validates the analytical method over the desired concentration range.

3. Solubility Measurement:

  • For each solvent to be tested, add an excess amount of methoxymethyl methyl cyclohexanone to a known volume of the solvent in a sealed vial. "Excess" means that undissolved solute is clearly visible.

  • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be performed to determine the minimum time to reach a plateau in concentration.

  • After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at a constant temperature can accelerate this process and ensure a clear supernatant.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using the previously calibrated analytical method.

4. Data Analysis and Reporting:

  • Using the equation from the calibration curve, calculate the concentration of the diluted sample.

  • Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of methoxymethyl methyl cyclohexanone in that solvent at the specified temperature.

  • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

  • The experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate the standard deviation.

Data Interpretation and Practical Applications

The experimentally determined solubility data is invaluable for various applications:

  • Process Chemistry: The choice of a reaction solvent can significantly impact reaction rates, yields, and impurity profiles. High solubility of reactants is often desired to ensure a homogeneous reaction mixture.

  • Crystallization and Purification: Solubility data as a function of temperature is critical for developing effective crystallization processes. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for purification.

  • Formulation Development: In drug development and other industries, the solubility of active ingredients and excipients in various solvent systems is a key factor in creating stable and effective formulations.

  • Analytical Method Development: Understanding solubility is essential for preparing samples for analysis and for selecting appropriate mobile phases in chromatography.

By combining a theoretical understanding of the molecular interactions with rigorous experimental determination, a comprehensive picture of the solubility of methoxymethyl methyl cyclohexanone can be established. This knowledge empowers scientists and researchers to make informed decisions in their work, leading to more efficient and effective outcomes.

References

  • "Solubility," IUPAC Gold Book, Source: International Union of Pure and Applied Chemistry, URL: [Link]

  • "Like Dissolves Like": A Guiding Principle in Chemistry, Source: Chemistry LibreTexts, URL: [Link]

  • "High-Performance Liquid Chromatography (HPLC)," Source: Chemistry LibreTexts, URL: [Link]

Methodological & Application

synthesis of 2-methoxymethyl-3-methylcyclohexan-1-one from cyclohexenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of 2-methoxymethyl-3-methylcyclohexan-1-one from Cyclohexenone

For: Researchers, Scientists, and Drug Development Professionals

A Regioselective, Two-Step Synthesis of this compound

Introduction

Substituted cyclohexanone frameworks are ubiquitous structural motifs in a vast array of natural products and pharmaceutically active compounds. Their synthesis, with precise control over the placement and stereochemistry of substituents, remains a cornerstone of modern organic chemistry. This document provides a detailed protocol and scientific rationale for the . The synthetic strategy is a robust two-step sequence designed to address key regioselectivity challenges:

  • 1,4-Conjugate Addition: Introduction of a methyl group at the β-carbon (C3) of cyclohexenone using a soft organocuprate nucleophile.

  • Kinetic Enolate Alkylation: Regioselective formation of an enolate at the less-substituted α-carbon (C2) followed by trapping with an electrophile to install the methoxymethyl side chain.

This guide explains the causality behind experimental choices, providing a framework for adapting this methodology to other complex targets.

Part 1: Mechanistic Rationale and Strategy

The overall transformation requires two distinct carbon-carbon bond formations at specific positions (C3 and C2) relative to the carbonyl group. The chosen strategy addresses this by sequentially controlling the reactivity of the cyclic system.

Step 1: The Necessity of Soft Nucleophiles for Conjugate Addition

The first challenge is the regioselective addition of a methyl group to the β-carbon of the α,β-unsaturated system of cyclohexenone. The choice of the methylating agent is critical.

  • Hard vs. Soft Nucleophiles: Grignard reagents (RMgX) and organolithium reagents (RLi) are considered "hard" nucleophiles. Due to significant charge density on the carbon atom, they preferentially attack the hard electrophilic carbonyl carbon in a 1,2-addition , which would lead to a tertiary alcohol after workup.[1][2]

  • The Gilman Reagent Solution: To achieve the desired 1,4-conjugate addition , a "soft" nucleophile is required. Lithium dialkylcuprates, known as Gilman reagents (R₂CuLi), are ideal for this purpose.[3][4] The carbon-copper bond is less polarized, making the reagent softer and directing its attack towards the soft electrophilic β-carbon of the enone.[1][2]

The mechanism involves the nucleophilic addition of the cuprate to the β-carbon, forming a copper(III) intermediate, which then undergoes reductive elimination.[5] This process generates a specific lithium enolate of 3-methylcyclohexanone, which can be protonated during an aqueous workup to yield the intermediate ketone.[1][4]

Step 2: Kinetic vs. Thermodynamic Control in Enolate Formation

The second step involves alkylating the 3-methylcyclohexanone intermediate. This presents a new regioselectivity problem, as the ketone is unsymmetrical and has two distinct α-carbons (C2 and C6) that can be deprotonated.

  • Two Possible Enolates: Deprotonation can lead to the less-substituted "kinetic" enolate (double bond between C1 and C2) or the more-substituted, and more stable, "thermodynamic" enolate (double bond between C1 and C6).[6] Allowing the system to reach equilibrium will favor the thermodynamic product.[6][7]

  • Achieving Kinetic Control: To selectively form the desired 2-substituted product, the reaction must be run under kinetic control. This is achieved by using a strong, sterically hindered, non-nucleophilic base at very low temperatures. Lithium diisopropylamide (LDA) is the base of choice.[8][9][10] Its bulkiness favors the abstraction of the more sterically accessible proton at C2, and the low temperature (-78 °C) prevents the enolate from equilibrating to the more stable thermodynamic form.[6][10]

Once the kinetic lithium enolate is regioselectively formed, it is "trapped" with the electrophile, chloromethyl methyl ether (MOM-Cl), in an Sₙ2 reaction to yield the final product.[11]

Overall Synthetic Workflow

G Start Cyclohexenone Reagent1 1. (CH₃)₂CuLi, THF, -78 °C 2. H₃O⁺ workup Start->Reagent1 Step 1: Conjugate Addition Intermediate 3-Methylcyclohexanone Reagent1->Intermediate Reagent2 1. LDA, THF, -78 °C 2. ClCH₂OCH₃ (MOM-Cl) Intermediate->Reagent2 Step 2: Kinetic Alkylation Product 2-methoxymethyl- 3-methylcyclohexan-1-one Reagent2->Product

Caption: Two-step synthesis of the target molecule.

Part 2: Detailed Experimental Protocols

Safety Precautions:

  • Organolithium Reagents: Methyllithium and n-butyllithium are pyrophoric and react violently with water. Handle under a strict inert atmosphere (Nitrogen or Argon).

  • Chloromethyl methyl ether (MOM-Cl): MOM-Cl is a known human carcinogen and should be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment.[12] Whenever possible, use freshly prepared solutions or generate it in situ.[13][14]

  • Cryogenic Temperatures: Use appropriate insulated gloves when handling dry ice/acetone baths.

Materials & Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
CyclohexenoneC₆H₈O96.13>97%Sigma-AldrichDistill before use.
Copper(I) IodideCuI190.45>98%Strem ChemicalsPurify if necessary.
MethyllithiumCH₃Li21.98~1.6 M in Et₂OAcros OrganicsTitrate before use.
DiisopropylamineC₆H₁₅N101.19>99.5%Alfa AesarDistill from CaH₂.
n-ButyllithiumC₄H₉Li64.06~2.5 M in hexanesTCITitrate before use.
Chloromethyl methyl etherCH₃OCH₂Cl80.51>95%Tokyo ChemicalHandle with extreme care.
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousFisher ScientificDistill from Na/benzophenone.
Protocol 1: Synthesis of 3-Methylcyclohexanone

This procedure details the 1,4-conjugate addition of a methyl group to cyclohexenone.

  • Preparation of Lithium Dimethylcuprate ((CH₃)₂CuLi):

    • To a flame-dried 250 mL three-necked flask under a positive pressure of argon, add purified copper(I) iodide (2.86 g, 15.0 mmol).

    • Add anhydrous diethyl ether (50 mL) via cannula.

    • Cool the resulting slurry to 0 °C in an ice-water bath.

    • Slowly add methyllithium (1.6 M in ether, 18.8 mL, 30.0 mmol) dropwise via syringe over 20 minutes. The slurry will change color and eventually form a clear, near-colorless solution of the Gilman reagent. Stir for an additional 30 minutes at 0 °C.

  • Conjugate Addition Reaction:

    • Cool the Gilman reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of freshly distilled cyclohexenone (1.20 g, 12.5 mmol) in anhydrous diethyl ether (20 mL).

    • Add the cyclohexenone solution dropwise to the cold cuprate solution over 30 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to -20 °C over 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at -20 °C.

    • Allow the mixture to warm to room temperature and stir until the aqueous layer becomes deep blue.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to afford 3-methylcyclohexanone as a colorless liquid.

Protocol 2: Synthesis of this compound

This procedure details the regioselective alkylation of 3-methylcyclohexanone.

  • Preparation of LDA Solution:

    • To a flame-dried 100 mL flask under argon, add anhydrous THF (20 mL) and freshly distilled diisopropylamine (1.54 mL, 11.0 mmol).

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (2.5 M in hexanes, 4.2 mL, 10.5 mmol) dropwise.

    • Stir the solution at -78 °C for 15 minutes, then at 0 °C for 30 minutes to ensure complete formation of LDA.

  • Kinetic Enolate Formation and Alkylation:

    • Cool the freshly prepared LDA solution back down to -78 °C.

    • In a separate flask, dissolve 3-methylcyclohexanone (1.12 g, 10.0 mmol) in anhydrous THF (10 mL).

    • Add the ketone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic lithium enolate.

    • Slowly add chloromethyl methyl ether (0.84 mL, 11.0 mmol) to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by carefully adding 20 mL of saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with water (20 mL) and brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a 95:5 hexanes:ethyl acetate eluent) to yield the final product, this compound.

Part 3: Data and Troubleshooting

Expected Results & Characterization
CompoundAppearanceYield (Typical)Boiling PointKey ¹H NMR Signals (δ, ppm)
3-MethylcyclohexanoneColorless liquid80-90%169-171 °C[15]Multiplets at ~1.5-2.5; Doublet for CH₃ at ~1.0
This compoundColorless oil65-75%215.8 °C (est.)[]Singlet for OCH₃ at ~3.3; Multiplets for CH₂O at ~3.4-3.7
Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
Step 1: Low yield of 3-methylcyclohexanone; presence of starting material.Inactive Gilman reagent due to moisture or poor quality CuI/CH₃Li.Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. Use freshly purified CuI and recently titrated CH₃Li.
Step 1: Formation of 1-methylcyclohex-2-en-1-ol (1,2-addition product).This is generally minimal with cuprates but can indicate issues with reagent preparation.Ensure the Gilman reagent is fully formed before adding the enone. Use of diethyl ether as solvent is generally preferred.
Step 2: Low yield of final product; recovery of 3-methylcyclohexanone.Incomplete enolate formation. Inactive MOM-Cl.Ensure LDA is freshly prepared and titrated. Use high-purity MOM-Cl or a freshly prepared solution.
Step 2: Formation of 2-methyl-6-(methoxymethyl)cyclohexan-1-one.Reaction conditions allowed for equilibration to the thermodynamic enolate.Maintain a strict temperature of -78 °C during enolate formation and alkylation. Do not allow the enolate solution to warm before adding the electrophile.
Step 2: Formation of poly-alkylated or aldol condensation byproducts.Enolate reacting with starting material or product.[17]Add the ketone solution slowly to the LDA to maintain an excess of base, ensuring all ketone is converted to the enolate before alkylation.[17]

References

  • Organic Chemistry On-Line. Aldehydes & Ketones - Synthesis I. Available at: [Link]

  • Wikipedia. Reactions of organocopper reagents. Available at: [Link]

  • Organic Chemistry Tutor. Gilman Reagent (Organocuprates). Available at: [Link]

  • PrepChem. Synthesis of 3-methylcyclohexanone. Available at: [Link]

  • Homework.Study.com. Aldol condensation of 3-methylcyclohexanone. Available at: [Link]

  • Rzepa, H. Henry Rzepa's Blog. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Available at: [Link]

  • Quora. How to synthesis 2- methyl cyclohexanone from cyclohexanone. Available at: [Link]

  • University of Wisconsin. CHEM 330 Topics Discussed on Oct 19. Available at: [Link]

  • Wipf Group, University of Pittsburgh. History & Structure of Cuprates. Available at: [Link]

  • Wikipedia. Methylcyclohexanone. Available at: [Link]

  • Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For. Available at: [Link]

  • Wikipedia. Enolate. Available at: [Link]

  • Filo. Explain enamines and enolates. Methylation of cyclohexanone using enamine. Available at: [Link]

  • Kocienski, P. J. Protecting Groups. Thieme, 2004.
  • Organic Syntheses. Preparation and Use of Chloromethyl Methyl Ether (MOMCl) and Other α-Halo Ethers. Available at: [Link]

  • NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry. Available at: [Link]

  • Wikipedia. Chloromethyl methyl ether. Available at: [Link]

  • Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Available at: [Link]

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Application Note: A Streamlined Telescoped Synthesis of 2-Methoxymethyl-3-methylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and efficient telescoped synthesis for 2-methoxymethyl-3-methylcyclohexan-1-one, a valuable substituted cyclohexanone building block for pharmaceutical and materials science research. The described protocol leverages a tandem Michael addition-enolate trapping sequence, followed by an in-situ O-alkylation. By telescoping these steps, this process minimizes intermediate handling, reduces solvent waste, and improves overall time efficiency compared to traditional multi-step procedures. This guide provides a detailed, step-by-step protocol, mechanistic insights, and critical process parameters for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

Substituted cyclohexanone scaffolds are core motifs in a vast array of natural products and pharmacologically active molecules.[1] The target molecule, this compound, possesses two key stereocenters and functional handles that make it an attractive intermediate for further elaboration. Traditional synthetic routes often involve multiple discrete steps of alkylation, purification, and functional group manipulation, leading to increased production time and cost.

A "telescoped" or "one-pot" synthesis, where sequential reactions are performed in the same vessel without the isolation of intermediates, offers a significant process advantage.[2] This approach enhances efficiency and sustainability by reducing solvent usage, minimizing product loss during transfers and purifications, and saving valuable time.[3]

The strategy outlined herein is a three-part process telescoped into two primary operational stages:

  • Tandem Conjugate Addition & Aldol-type Reaction: A highly regioselective 1,4-conjugate addition of a methyl group to 2-cyclohexenone generates a specific lithium enolate intermediate. This enolate is immediately trapped in-situ with formaldehyde to install the required hydroxymethyl group at the C-2 position.

  • In-situ O-Alkylation: Following a simple aqueous workup to remove inorganic byproducts, the crude hydroxymethyl intermediate is directly subjected to Williamson ether synthesis to yield the final methoxymethyl ether product.

This sequence is designed for its high fidelity and the logical compatibility of the reaction steps, making it an ideal candidate for a telescoped workflow. The initial conjugate addition sets the C-3 stereocenter, and the subsequent trapping at C-2 is directed by the position of the resulting enolate, offering excellent regiochemical control.

Overall Synthetic Workflow

The telescoped process transforms readily available starting materials into the target cyclohexanone derivative through a streamlined sequence.

G start_mat Starting Materials (2-Cyclohexenone, MeLi, CuI, Formaldehyde) stage1 Stage 1: Tandem Reaction 1. Cuprate Formation 2. Michael Addition 3. In-situ Enolate Trapping start_mat->stage1 THF, -78 °C workup Aqueous Workup (Removes Salts) stage1->workup Quench intermediate Crude Intermediate (2-Hydroxymethyl-3-methylcyclohexan-1-one) workup->intermediate stage2 Stage 2: O-Alkylation (NaH, MeI) intermediate->stage2 THF, 0 °C to RT product Final Product (this compound) stage2->product Purification

Diagram 1: Telescoped Synthesis Workflow.

Detailed Experimental Protocols

Disclaimer: This protocol involves hazardous materials, including pyrophoric organolithiums, toxic reagents, and flammable solvents. All operations must be conducted by trained personnel in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon) with appropriate personal protective equipment (PPE).

Part 1: Tandem Conjugate Addition & Hydroxymethylation

Causality Behind Experimental Choices:

  • Inert Atmosphere: Organolithium and organocuprate reagents are extremely sensitive to air and moisture. A dry, inert atmosphere is critical for success.

  • Low Temperature (-78 °C): The formation and reaction of the Gilman cuprate (lithium dimethylcuprate) and the subsequent enolate are performed at low temperatures to prevent side reactions, such as Wurtz coupling or decomposition of the thermally sensitive reagents.

  • Formaldehyde Source: Paraformaldehyde is a solid polymer of formaldehyde. It is "cracked" by heating to provide monomeric, anhydrous formaldehyde gas, which is bubbled directly into the reaction. This avoids introducing water, which would quench the enolate.

Materials & Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, septa, and nitrogen inlet

  • Schlenk line or manifold for inert atmosphere operations

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Syringes and cannulas for liquid transfers

  • Apparatus for formaldehyde generation (flask with gas inlet tube, heating mantle)

Reagents:

  • Copper(I) Iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether (e.g., 1.6 M)

  • 2-Cyclohexen-1-one

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-neck flask under a positive pressure of nitrogen. Equip it with a magnetic stir bar, a low-temperature thermometer, and rubber septa for reagent addition.

  • Cuprate Formation: To the flask, add Copper(I) Iodide (1.05 equivalents). Cool the flask to -78 °C using a dry ice/acetone bath. Add anhydrous THF via cannula. To this stirred suspension, slowly add Methyllithium solution (2.1 equivalents) dropwise via syringe. The solution will typically change color, indicating the formation of the lithium dimethylcuprate (Gilman) reagent. Stir for 30 minutes at -78 °C.

  • Conjugate Addition: Dissolve 2-cyclohexen-1-one (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the cold cuprate suspension. Stir the reaction mixture at -78 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC). This step generates the lithium enolate of 3-methylcyclohexanone regioselectively.

  • Enolate Trapping: While the conjugate addition is proceeding, gently heat paraformaldehyde in a separate flask to generate anhydrous formaldehyde gas. Bubble the gas directly into the reaction flask at -78 °C via a wide-bore cannula. The reaction is typically complete after about 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine. Collect the organic layer.

Part 2: In-situ O-Alkylation (Etherification)

Causality Behind Experimental Choices:

  • No Intermediate Purification: The crude organic extract from Part 1 is used directly. This is the core of the "telescoping" strategy, saving time and material.

  • Strong Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base used to deprotonate the alcohol, forming a sodium alkoxide. This is necessary for the subsequent Sₙ2 reaction.

  • Methylating Agent: Iodomethane (MeI) is a highly reactive electrophile for the Williamson ether synthesis. It should be added after the alkoxide has fully formed to prevent side reactions.

Materials & Equipment:

  • Round-bottom flask from the previous step or a new dry flask

  • Magnetic stirrer, nitrogen inlet

  • Ice/water bath

Reagents:

  • Crude organic extract containing 2-hydroxymethyl-3-methylcyclohexan-1-one

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (MeI)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Solvent Exchange & Drying: Dry the organic layer from Part 1 over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude oil. Re-dissolve this oil in fresh anhydrous THF.

  • Deprotonation: Transfer the THF solution to a dry flask under nitrogen and cool to 0 °C in an ice bath. Carefully add Sodium Hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add Iodomethane (1.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Final Workup and Purification: Carefully quench the reaction by slowly adding water at 0 °C. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent removal, the crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Data Summary

The following table provides representative quantities and expected outcomes for the synthesis.

ParameterStage 1: Tandem ReactionStage 2: O-Alkylation
Key Reagents 2-Cyclohexenone, MeLi, CuI, (HCHO)nNaH, MeI
Equivalents (vs. Enone) 1.0 (Enone), 2.1 (MeLi), 1.05 (CuI)1.2 (NaH), 1.5 (MeI)
Solvent Anhydrous THFAnhydrous THF
Temperature -78 °C0 °C to Room Temp.
Reaction Time 2 - 4 hours12 - 16 hours
Expected Yield - (Intermediate not isolated)65-75% (Overall, after purification)
Product Purity ->95% (after chromatography)

Product Characterization (Expected): this compound

  • Molecular Formula: C₉H₁₆O₂[]

  • Molecular Weight: 156.22 g/mol []

  • Appearance: Colorless to pale yellow oil

  • ¹H NMR: Will show characteristic peaks for the methyl group, methoxy group, diastereotopic protons of the -CH₂O- group, and cyclohexanone ring protons.

  • ¹³C NMR: Will show a peak for the ketone carbonyl (~210-215 ppm) and other aliphatic carbons.

  • IR (Infrared Spectroscopy): Strong C=O stretch (~1710 cm⁻¹).

Mechanistic Insights and Discussion

The success of this telescoped process hinges on the precise control of reactivity. The Michael addition is a powerful C-C bond-forming reaction that creates a thermodynamically stable enolate.[5][6] Trapping this specific enolate before it can equilibrate or react in other ways is key to the high regioselectivity of the hydroxymethylation step.

G A 2-Cyclohexenone C Lithium Enolate Intermediate A->C 1. Michael Addition B Lithium Dimethylcuprate (Me₂CuLi) E Lithium Alkoxide Adduct C->E 2. Aldol-type Trapping D Formaldehyde (HCHO) F 2-(Hydroxymethyl)-3-methylcyclohexan-1-one E->F 3. Aqueous Workup G Sodium Alkoxide F->G 4. Deprotonation (NaH) I Final Product G->I 5. SN2 Attack (O-Alkylation) H Iodomethane (MeI)

Diagram 2: Simplified Reaction Mechanism Pathway.

Stereochemical Considerations: The reaction creates two new stereocenters at C-2 and C-3. The Michael addition can favor the trans addition of the methyl group relative to the incoming electrophile in the subsequent step. However, this protocol will generally produce a mixture of diastereomers. For applications requiring a single stereoisomer, chiral catalysts or auxiliaries would be necessary for the conjugate addition step, or a downstream chiral separation would be required.[7]

Conclusion

The telescoped synthesis presented provides a highly efficient and practical route to this compound. By combining a tandem conjugate addition-enolate trap with an in-situ etherification, this protocol minimizes operational complexity, reduces waste, and improves overall yield. This method is well-suited for laboratory-scale synthesis and offers a scalable framework for the production of valuable chemical intermediates.

References

  • Powers, J. P., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. Organic Chemistry Portal. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. ChemRxiv. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. Available at: [Link]

  • Wang, L., et al. (2012). One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions. Green Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions. Green Chemistry (RSC Publishing). Available at: [Link]

  • ResearchGate. (2025). One-Pot Synthesis of Pentasubstituted Cyclohexanes by a Michael Addition Followed by a Tandem Inter-Intra Double Henry Reaction. Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Robinson annulation. Wikipedia. Available at: [Link]

  • Marco, J. A., et al. (2007). Asymmetric Synthesis of the Epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones. Molecules. Available at: [Link]

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Available at: [Link]

  • ChemTalk. (2023). Robinson Annulation. ChemTalk. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health. (n.d.). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. PMC - NIH. Available at: [Link]

  • VeriXiv. (2025). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. VeriXiv. Available at: [Link]

  • Google Patents. (n.d.). WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Stereochemical Integrity of 2-Methoxymethyl-3-methylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-methoxymethyl-3-methylcyclohexan-1-one. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing epimerization at the C2 position. Maintaining the stereochemical integrity of this and related substituted cyclohexanones is paramount for ensuring desired biological activity and reproducible results. This guide provides in-depth answers to common questions, troubleshooting for experimental challenges, and validated protocols to help you navigate your synthesis and handling procedures confidently.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue for this compound?

A1: Epimerization is a chemical process where the stereochemical configuration at only one of several chiral centers in a molecule is inverted.[1] For this compound, the primary concern is the stereocenter at the C2 position, which is adjacent to the carbonyl group (the α-carbon).

The hydrogen atom at this C2 position is acidic due to the electron-withdrawing effect of the adjacent carbonyl.[2] Under either acidic or basic conditions, this proton can be removed to form a planar, achiral enol or enolate intermediate.[3][4] When this intermediate is reprotonated, the proton can add from either face of the planar system, leading to a mixture of the original diastereomer and its C2 epimer.[5] This loss of stereochemical purity can drastically alter the molecule's biological activity and create significant challenges in purification and analysis.

Q2: Which conditions are most likely to induce epimerization at the C2 position?

A2: Epimerization is primarily catalyzed by acids and bases.[6]

  • Basic Conditions: Bases remove the α-proton to form an enolate intermediate. This is often the most common cause of unintentional epimerization. Even mild bases (like amines) or basic surfaces (like certain grades of silica gel) can facilitate this process. Strong bases will deprotonate the α-carbon rapidly.[7]

  • Acidic Conditions: Acids catalyze epimerization by protonating the carbonyl oxygen, which makes the α-proton more acidic and easier to remove, leading to an enol intermediate.[8][9]

  • Elevated Temperatures: Higher temperatures increase the rate of both acid- and base-catalyzed epimerization.[10][11] Reactions or distillations performed at high heat, especially in the presence of trace acidic or basic impurities, pose a significant risk.

Q3: How can I quickly check if my sample has epimerized?

A3: The most effective method for determining the diastereomeric ratio (d.r.) is ¹H NMR spectroscopy . Look for well-resolved, non-overlapping signals that are unique to each diastereomer. Often, the α-proton itself or the adjacent methoxy or methyl protons will appear as two distinct sets of signals with different chemical shifts. The ratio of the integrals for these signals corresponds to the d.r. For more complex spectra or low-level detection, chiral HPLC or specialized NMR techniques may be necessary.

Section 2: Mechanistic Insights & Visualizations

The key to preventing epimerization is understanding its mechanisms. The process proceeds through a planar intermediate, which erases the stereochemical information at the α-carbon.

Mechanism 1: Base-Catalyzed Epimerization

Under basic conditions, a base removes the acidic α-proton to form a resonance-stabilized, planar enolate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of diastereomers.[12][13]

G cluster_start Initial Ketone (One Diastereomer) cluster_process Enolate Formation cluster_end Reprotonation & Product Mixture Start cis/trans-Ketone Enolate Planar, Achiral Enolate Intermediate Start->Enolate Deprotonation at α-carbon Base Base (B⁻) HB Conjugate Acid (HB) End Mixture of Diastereomers (cis- and trans-Ketone) Enolate->End Reprotonation from either face by HB

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Mechanism 2: Acid-Catalyzed Epimerization

In the presence of acid, the carbonyl oxygen is protonated, making the α-proton more acidic. A weak base (like the solvent) can then remove the α-proton to form a planar enol. Tautomerization back to the ketone can occur via protonation on either face of the double bond.[6][14]

G cluster_start Initial Ketone cluster_process Enol Formation cluster_end Ketonization & Product Mixture Start cis/trans-Ketone Protonated_Ketone Protonated Ketone Start->Protonated_Ketone Protonation of Carbonyl Acid Acid (H-A) Enol Planar, Achiral Enol Intermediate Protonated_Ketone->Enol Deprotonation at α-carbon by A⁻ Base Base (A⁻) End Mixture of Diastereomers Enol->End Reprotonation at α-carbon (Keto-Enol Tautomerization)

Caption: Acid-catalyzed epimerization via a planar enol intermediate.

Section 3: Troubleshooting Guide for Experimental Scenarios

Scenario 1: "My diastereomeric ratio is degrading during aqueous workup or extraction."
  • Potential Cause: The use of standard basic solutions (e.g., saturated sodium bicarbonate, NaHCO₃) or strong acids (e.g., 1M HCl) to neutralize the reaction or wash organic layers is a common culprit. These conditions are often sufficient to catalyze epimerization.

  • Solution & Prevention:

    • Use Buffered or Mildly Acidic Washes: Instead of strong bases, use a pH 7 phosphate buffer or a cooled, dilute solution of ammonium chloride (NH₄Cl) for quenching and washing.[15]

    • Minimize Contact Time: Perform extractions quickly and efficiently. Do not let your organic layer sit in contact with aqueous acidic or basic solutions for extended periods.

    • Work at Low Temperatures: Perform the entire workup process in an ice bath to reduce the rate of potential epimerization.

Scenario 2: "I'm observing significant epimerization during a base-mediated reaction (e.g., alkylation, aldol)."
  • Potential Cause: The choice of base, solvent, and temperature is critical. Protic solvents (like ethanol) can act as a proton source to reprotonate the enolate, leading to equilibrium between diastereomers.[16] Using a slight excess of a strong base or running the reaction at too high a temperature can also promote epimerization.[17]

  • Solution & Prevention:

    • Select the Right Base and Conditions: For kinetic control (to avoid equilibration), use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or KHMDS in an aprotic solvent (like THF) at low temperatures (-78 °C).[7] This rapidly and irreversibly forms the enolate, which can then be trapped with an electrophile before it has a chance to equilibrate.

    • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the strong base to ensure all the ketone is deprotonated, preventing any remaining starting material from acting as a proton source for epimerization.

    • Maintain Low Temperatures: Do not allow the reaction to warm up until the enolate has been fully quenched by the desired electrophile.

Base Type Typical Conditions Epimerization Risk Comments
Strong/Hindered (Kinetic) LDA, KHMDS, LHMDSLow Ideal for forming a specific enolate quickly and irreversibly at low temps (-78°C).
Strong/Protic NaOH, KOH, NaOEt in EtOHHigh Promotes rapid equilibrium between diastereomers via proton exchange with the solvent.
Weak/Amine Triethylamine (Et₃N), DBUModerate to High Often sufficient to cause epimerization, especially with heating or long reaction times.
Scenario 3: "My compound is epimerizing during silica gel chromatography."
  • Potential Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze epimerization of sensitive substrates. The long contact time and large surface area exacerbate this issue.

  • Solution & Prevention:

    • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% v/v in the eluent), and then packing the column.[18]

    • Use Alternative Stationary Phases: Consider using neutral alumina or a treated silica (e.g., Florisil®) for purification.

    • Minimize Purification Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column. If possible, purify via crystallization to avoid chromatography altogether.

Section 4: Validated Protocols

Protocol 4.1: Recommended Conditions for Kinetic, Base-Mediated Alkylation

This protocol is designed to form the kinetic enolate and trap it with an electrophile while minimizing epimerization.

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add LDA (1.1 eq, freshly prepared or titrated solution in THF) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir for 45-60 minutes at -78 °C.

  • Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by slowly adding a pre-cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).[15]

  • Workup: Allow the mixture to warm to room temperature. Extract with a non-polar solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Immediately analyze the crude product by ¹H NMR to determine the diastereomeric ratio before purification.

Protocol 4.2: Troubleshooting Workflow for Unexpected Epimerization

If you observe a loss of stereochemical purity, follow this logical workflow to identify and solve the issue.

G Start Unexpected Epimerization Detected (d.r. changed) Check_Reaction Was a strong acid or base used in the reaction? Start->Check_Reaction Check_Workup Was the workup/extraction performed under acidic/basic conditions? Check_Reaction->Check_Workup No Sol_Reaction Solution: - Use kinetic conditions (LDA, -78°C) - Switch to aprotic solvent - Lower reaction temperature Check_Reaction->Sol_Reaction Yes Check_Purification Was standard silica gel chromatography used? Check_Workup->Check_Purification No Sol_Workup Solution: - Use pH 7 buffer or NH₄Cl quench - Work at 0°C - Minimize contact time Check_Workup->Sol_Workup Yes Check_Storage How was the sample stored? Check_Purification->Check_Storage No Sol_Purification Solution: - Use neutralized silica (add Et₃N) - Use alumina or Florisil® - Purify by crystallization Check_Purification->Sol_Purification Yes Sol_Storage Solution: - Store in freezer (-20°C) - Use inert atmosphere - Ensure solvent is neutral Check_Storage->Sol_Storage Check for acid/base residue End Desired Diastereomer Preserved Sol_Reaction->End Sol_Workup->End Sol_Purification->End Sol_Storage->End

Caption: A decision-making flowchart for troubleshooting epimerization.

References

  • American Chemical Society. (n.d.). Mechanism of acid-catalyzed enolization of ketones. ACS Publications. Retrieved from [Link]

  • Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. Retrieved from [Link]

  • Wang, Y., et al. (2008). Reaction Kinetics of Degradation and Epimerization of Epigallocatechin Gallate (EGCG) in Aqueous System over a Wide Temperature Range. Journal of Agricultural and Food Chemistry, 56(8), 2694-2701. Retrieved from [Link]

  • Hassan, A., et al. (2022). Epimerisation in Peptide Synthesis. National Institutes of Health. Retrieved from [Link]

  • Ashenhurst, J. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. Retrieved from [Link]

  • Ren, W., et al. (2022). Modular access to substituted cyclohexanes with kinetic stereocontrol. Science, 376(6594), 749-753. Retrieved from [Link]

  • Fiveable. (2025, August 15). 6.2 Enolate formation and reactions - Organic Chemistry II. Retrieved from [Link]

  • MDPI. (2022, August 26). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on the epimerization of glucose to mannose. Retrieved from [Link]

  • PubMed. (2008, April 23). Reaction kinetics of degradation and epimerization of epigallocatechin gallate (EGCG) in aqueous system over a wide temperature range. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Substituent Effects on the Stereochemistry of Substituted Cyclohexanone Dimethylhydrazone Alkylations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A stereocontrolled synthesis and X-ray crystal structure of a 2,3,3-trisubstituted cyclohexanone. Retrieved from [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Retrieved from [Link]

  • JoVE. (2023, April 30). Reactivity of Enolate Ions. Retrieved from [Link]

  • Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved from [Link]

  • da Silva, J., et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. Molecules, 23(6), 1435. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isomerization of Carbohydrates. Retrieved from [Link]

  • Michigan State University. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]

  • MDPI. (2021, September 21). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Retrieved from [Link]

  • Evans, P. (n.d.). Key Concepts in Stereoselective Synthesis. University of Ottawa. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, January 16). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). US20080161583A1 - Epimerization methodologies for recovering stereoisomers in high yield and purity.
  • ResearchGate. (2025, August 5). Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). On diastereomeric perturbations. Retrieved from [Link]

  • Academia.edu. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mild activation strategy enables epimerization-free N-to-C solid phase peptide synthesis. Retrieved from [Link]

  • OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to 1H NMR Coupling Constants: Differentiating Cis and Trans 2,3-Disubstituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of stereochemistry is a cornerstone of molecular characterization. In the realm of cyclic organic compounds, particularly substituted cyclohexanones, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable analytical technique. The through-bond scalar coupling (J-coupling) between adjacent protons provides a profound insight into their dihedral angle relationship, allowing for a clear distinction between cis and trans isomers. This guide offers an in-depth comparison of the ¹H NMR coupling constants for cis and trans 2,3-disubstituted cyclohexanones, supported by the underlying theoretical principles and practical experimental considerations.

The Karplus Relationship: The Theoretical Bedrock

The vicinal coupling constant, denoted as ³JHH, quantifies the interaction between protons on adjacent carbon atoms. Its magnitude is not arbitrary; it is intricately linked to the dihedral angle (φ) separating these protons. This relationship is mathematically described by the Karplus equation:

J(φ) = Acos²(φ) + Bcos(φ) + C

where A, B, and C are empirically determined parameters.[1] This equation predicts that the coupling constant is maximal when the protons are anti-periplanar (φ = 180°) and syn-periplanar (φ = 0°), and minimal when they are orthogonal (φ = 90°).[2][3] It is this geometric dependency that empowers chemists to deduce stereochemistry from NMR spectra.[1][4]

Karplus_Relationship cluster_graph cluster_labels 0 60 60° 90 90° 120 120° 180 180° J_max Large J J_min Small J J_large Large J Dihedral_Angle Dihedral Angle (φ) Coupling_Constant Coupling Constant (J)

Conformational Analysis: The Key to Understanding Coupling in Cyclohexanones

To apply the Karplus relationship to 2,3-disubstituted cyclohexanones, a thorough understanding of their conformational preferences is essential. Cyclohexane rings predominantly adopt a chair conformation to minimize steric and torsional strain.[5] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[6] Generally, bulky substituents favor the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.[7]

The presence of a carbonyl group in the cyclohexanone ring introduces some distortion from the ideal chair conformation. However, the fundamental principles of conformational analysis still apply. The stereochemical relationship (cis or trans) between the substituents at the C2 and C3 positions dictates their relative axial and equatorial orientations, which in turn governs the dihedral angles between the protons at these positions.

Comparing Cis and Trans Isomers: A Tale of Two Conformations

Let's consider the protons at C2 (H₂) and C3 (H₃). The observed coupling constant, ³J(H₂, H₃), will be a direct reflection of the dominant conformation of the molecule in solution.

Trans-2,3-Disubstituted Cyclohexanone

In the most stable chair conformation of a trans-2,3-disubstituted cyclohexanone, both substituents will preferentially occupy equatorial positions to minimize steric hindrance.[8] This arrangement places the protons at C2 and C3 in axial positions.

  • Dihedral Angle: The dihedral angle between two adjacent axial protons (H₂ₐₓ and H₃ₐₓ) in a cyclohexane chair is approximately 180°.

  • Expected Coupling Constant: According to the Karplus equation, a dihedral angle of ~180° corresponds to a large coupling constant, typically in the range of 10-14 Hz .[3][9]

Cis-2,3-Disubstituted Cyclohexanone

For a cis-2,3-disubstituted cyclohexanone, one substituent must be axial and the other equatorial in any given chair conformation.[7] The ring will exist in a conformational equilibrium between two chair forms. The position of this equilibrium will depend on the relative steric bulk of the two substituents. The bulkier group will preferentially occupy the equatorial position.[5]

This leads to two possible scenarios for the relationship between H₂ and H₃:

  • Axial-Equatorial (ax-eq): The dihedral angle between an axial and an adjacent equatorial proton is approximately 60°.

  • Equatorial-Axial (eq-ax): This is the same as the ax-eq relationship, with a dihedral angle of ~60°.

  • Equatorial-Equatorial (eq-eq): The dihedral angle between two adjacent equatorial protons is also approximately 60°.

  • Expected Coupling Constant: A dihedral angle of ~60° results in a significantly smaller coupling constant, typically in the range of 2-6 Hz .[9]

Cis_Conformation cluster_A Conformer A cluster_B Conformer B (Ring Flip) C1A C1=O C2A C2 C3A C3 C4A C4 C5A C5 C6A C6 C1B C1=O C2B C2 C3B C3 C4B C4 C5B C5 C6B C6

Summary of Expected Coupling Constants

The following table provides a clear comparison of the expected ³J(H₂, H₃) coupling constants for cis and trans 2,3-disubstituted cyclohexanones.

IsomerDominant Conformation of SubstituentsRelative Proton Orientations (H₂, H₃)Approximate Dihedral Angle (φ)Expected ³JHH (Hz)
Trans DiequatorialDiaxial~180°10 - 14
Cis Axial-EquatorialAxial-Equatorial / Equatorial-Axial~60°2 - 6

Experimental Protocol for the Determination of Coupling Constants

To reliably differentiate between cis and trans isomers, the acquisition of high-quality ¹H NMR spectra is paramount. The following protocol outlines the key steps.

I. Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the purified 2,3-disubstituted cyclohexanone sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the sample's solubility and the absence of solvent signals that may overlap with key resonances.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution, which is crucial for accurate measurement of coupling constants.

  • Tuning and Shimming: Tune the probe to the appropriate frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: Employ a standard one-pulse sequence.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative signal intensities.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient for good resolution.

III. Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Peak Picking and Coupling Constant Measurement:

    • Identify the multiplets corresponding to the protons at C2 and C3.

    • Use the spectrometer software to accurately measure the distance in Hertz (Hz) between the split peaks within a multiplet. This value represents the coupling constant (J).

    • For complex, second-order multiplets, simulation software may be necessary for accurate analysis.[10]

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Dissolve Dissolve Sample in Deuterated Solvent Add_Standard Add Internal Standard (TMS) Dissolve->Add_Standard Tune_Shim Tune and Shim Spectrometer Add_Standard->Tune_Shim Set_Params Set Acquisition Parameters Tune_Shim->Set_Params Acquire Acquire FID Set_Params->Acquire FT Fourier Transform Acquire->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Reference Reference Spectrum Phase_Baseline->Reference Measure_J Measure Coupling Constants (Hz) Reference->Measure_J Compare Compare Measured J to Expected Values Measure_J->Compare Assign Assign Cis/Trans Stereochemistry Compare->Assign

Conclusion

The analysis of ¹H NMR coupling constants provides a robust and readily accessible method for the differentiation of cis and trans 2,3-disubstituted cyclohexanones. The significant difference in the magnitude of the vicinal coupling constant between the protons at C2 and C3—large for trans isomers (~10-14 Hz) and small for cis isomers (~2-6 Hz)—serves as a definitive diagnostic tool. This difference is a direct consequence of the stereochemically dictated conformational preferences of the cyclohexanone ring and the fundamental relationship between dihedral angle and J-coupling as described by the Karplus equation. By following a rigorous experimental protocol, researchers can confidently assign the relative stereochemistry of these important cyclic compounds, a critical step in chemical synthesis, drug discovery, and materials science.

References

  • Vertex AI Search. (n.d.). Determining Stereochemistry by 1H-NMR Spectroscopy.
  • C&EN. (2003, December 22). JACS 125 - KARPLUS EQUATION.
  • YouTube. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles.
  • Harned Research Group. (n.d.). NMR and Stereochemistry.
  • ACS Publications. (n.d.). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry.
  • SciSpace. (n.d.). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates.
  • PMC. (n.d.). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity.
  • anthracycline. (n.d.). Karplus Equations.
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra....
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
  • Fundamentals of Organic Chemistry. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes.
  • Magn Reson Chem. (2009, April 15). On the (4)J(HH) long-range coupling in 2-bromocyclohexanone: conformational insights.
  • Lumen Learning. (n.d.). Disubstituted Cyclohexanes. MCC Organic Chemistry.
  • Scribd. (n.d.). 3.9 - Conformations of Disubstituted Cyclohexanes.
  • Wikipedia. (n.d.). J-coupling.
  • Joyce et al. (2007). NMR J-couplings.
  • V J-Coupling. (n.d.).
  • BenchChem. (n.d.). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes.
  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry.

Sources

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 2-Methoxymethyl-3-methylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The enantioselective separation of 2-methoxymethyl-3-methylcyclohexan-1-one is a critical analytical challenge in pharmaceutical development and asymmetric synthesis. The distinct pharmacological and toxicological profiles of each enantiomer necessitate robust and efficient analytical methods to ensure the quality and safety of drug candidates. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers of chiral compounds, including cyclic ketones.[1][2][3] This guide provides a comprehensive comparison of chiral HPLC methods applicable to the separation of this compound enantiomers, supported by established principles and experimental data for analogous structures.

The Challenge of Chiral Recognition

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. Chiral separation is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase. The differing stability of these diastereomeric complexes leads to different retention times, enabling their separation. For this compound, the key structural features for chiral recognition are the two stereocenters at the 2nd and 3rd positions of the cyclohexanone ring, the ketone functional group, and the methoxymethyl substituent.

Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving a successful enantioseparation.[1][4] For substituted cyclohexanones, polysaccharide-based CSPs have demonstrated broad applicability and high selectivity.[1]

Chiral Stationary Phase (CSP) TypeChiral SelectorPrinciple of SeparationAdvantagesDisadvantages
Polysaccharide-based Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on silica gel.[1][5]A combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[1]Broad applicability for a wide range of chiral compounds, including ketones. High success rate. Immobilized versions offer extended solvent compatibility.[1]Coated phases have limitations on the types of solvents that can be used.
Macrocyclic Antibiotic-based Vancomycin, TeicoplaninComplex formation through multiple interaction points including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.Unique selectivity for certain classes of compounds.May not be as broadly applicable as polysaccharide-based CSPs for neutral compounds like cyclic ketones.
Cyclofructan-based Derivatized cyclofructansEnantiomeric recognition is achieved through a combination of inclusion complexation and interactions with the derivatized functional groups.[6]Can offer unique selectivity, particularly in normal phase and supercritical fluid chromatography (SFC).[6]A newer class of CSPs, so their application range may be less established compared to polysaccharide-based phases.

Based on the prevalence and success in separating cyclic ketones, polysaccharide-based CSPs, such as those with cellulose or amylose backbones, are the primary recommendation for the initial screening for the separation of this compound enantiomers.

Mobile Phase Strategies

The mobile phase composition plays a crucial role in modulating the retention and selectivity of the enantiomers. For polysaccharide-based CSPs, normal-phase chromatography is often the preferred mode for the separation of non-polar to moderately polar compounds like substituted cyclohexanones.

Mobile Phase ModeTypical CompositionMechanism of ActionOptimization Strategy
Normal Phase n-Hexane or n-Heptane with an alcohol modifier (e.g., ethanol, isopropanol, or n-butanol).The non-polar alkane acts as the weak solvent, while the polar alcohol modifier competes with the analyte for polar interaction sites on the CSP.Varying the type and concentration of the alcohol modifier is the primary means of optimizing selectivity and resolution. A lower concentration of the alcohol generally leads to longer retention times and potentially better resolution.
Reversed Phase Acetonitrile or methanol with an aqueous buffer.Primarily hydrophobic interactions, with the analyte partitioning between the mobile phase and the less polar regions of the CSP.Less commonly used for this class of compounds on polysaccharide CSPs unless the analyte is sufficiently polar.
Polar Organic Mode Acetonitrile or methanol with additives like acids or bases.Utilizes polar interactions with the CSP in the absence of a non-polar solvent.Can be an alternative when normal phase conditions are not successful.

For this compound, a systematic screening of normal-phase mobile phases is recommended. Starting with a mobile phase of n-Hexane/Isopropanol (90:10, v/v) and then adjusting the ratio of the alcohol modifier is a logical first step.

Experimental Protocol: A Representative Method

Objective: To develop a chiral HPLC method for the enantioselective separation of this compound.

Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: A cellulose-based CSP, such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based column like Chiralpak® AD-H.

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol.

  • Sample: A racemic standard of this compound dissolved in the mobile phase at a concentration of 1 mg/mL.

Chromatographic Conditions:

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard of this compound.

  • Monitor the chromatogram for the separation of the two enantiomers.

  • If baseline separation is not achieved, systematically vary the percentage of isopropanol in the mobile phase (e.g., from 5% to 20%) to optimize the resolution.

  • Consider screening other alcohol modifiers (e.g., ethanol) if isopropanol does not provide adequate separation.

Workflow for Chiral Method Development

The process of developing a chiral HPLC method can be systematically approached to ensure an efficient and successful outcome.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Racemic 2-methoxymethyl-3- methylcyclohexan-1-one CSP_Screen Screen Polysaccharide CSPs (Cellulose & Amylose based) Analyte->CSP_Screen MP_Screen Normal Phase Mobile Phase (n-Hexane/IPA) CSP_Screen->MP_Screen Optimization Optimize Mobile Phase - Vary alcohol % and type - Adjust flow rate & temperature MP_Screen->Optimization Initial Separation? Evaluation Evaluate Resolution (Rs), Selectivity (α), and Tailing Factor Optimization->Evaluation Evaluation->Optimization Rs < 1.5 Validation Method Validation (Linearity, Accuracy, Precision) Evaluation->Validation Rs ≥ 1.5 Final_Method Finalized Chiral HPLC Method Validation->Final_Method

Caption: A logical workflow for the development of a chiral HPLC method.

Mechanism of Chiral Recognition on a Polysaccharide-Based CSP

The separation of enantiomers on a polysaccharide-based CSP is a result of the differential interactions between the enantiomers and the chiral grooves of the stationary phase.

Chiral_Recognition cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (Polysaccharide) cluster_2 Separation Enantiomers Racemic Analyte (R- and S-enantiomers) CSP Chiral Pockets/ Grooves Enantiomers->CSP Differential Interaction Diastereomeric_Complex_R Transient Diastereomeric Complex (More Stable) CSP->Diastereomeric_Complex_R Stronger Interaction (e.g., H-bonding, steric fit) Diastereomeric_Complex_S Transient Diastereomeric Complex (Less Stable) CSP->Diastereomeric_Complex_S Weaker Interaction Enantiomer_R R-enantiomer Enantiomer_S S-enantiomer Diastereomeric_Complex_R->Enantiomer_R Longer Retention Diastereomeric_Complex_S->Enantiomer_S Shorter Retention

Caption: A simplified diagram of the chiral recognition mechanism.

Conclusion

The enantioselective separation of this compound by chiral HPLC is a highly achievable goal. A systematic approach focusing on polysaccharide-based chiral stationary phases under normal-phase conditions provides the highest probability of success. By carefully optimizing the mobile phase composition, a robust and reliable method can be developed for the accurate quantification of each enantiomer, which is essential for the advancement of pharmaceutical research and development.

References

  • A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones - Benchchem.
  • Biocatalytic Pathways to Chiral Cyclic Ketones: Advanced Application Notes and Protocols for Researchers - Benchchem.
  • Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography - PubMed. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC. [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. [Link]

  • Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p‐nitrobenzaldehyde by HPLC on Chiral Stationary Phase | Request PDF - ResearchGate. [Link]

  • Application Notes: Chiral - LCGC International. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - MDPI. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS - UNCW Institutional Repository. [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Chiral stationary phases and applications in gas chromatography - Open Access LMU. [Link]

  • Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022) - PMC. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. [Link]

Sources

X-ray crystallography data for 2-methoxymethyl-3-methylcyclohexan-1-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of 2-Methoxymethyl-3-methylcyclohexan-1-one Derivatives

Executive Summary This guide evaluates the structural determination of This compound and its derivatives, focusing on the comparative efficacy of X-ray Crystallography (XRD) versus Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR remains the workhorse for solution-state dynamics, X-ray crystallography provides the definitive "gold standard" for resolving the relative and absolute stereochemistry of the C2 and C3 centers in these conformationally flexible rings. This document details experimental protocols for crystallizing these typically oily intermediates and presents comparative performance data.

The Stereochemical Challenge

The molecule This compound presents a classic stereochemical problem in drug development.

  • Conformational Flexibility: The cyclohexane ring undergoes rapid chair-chair interconversion, averaging NMR signals (

    
    -couplings) and complicating NOE (Nuclear Overhauser Effect) interpretation.
    
  • Stereocenters: The relative orientation of the C2-methoxymethyl and C3-methyl groups (cis vs. trans) dictates the biological activity and the outcome of subsequent synthetic steps (e.g., Robinson annulation or aldol reactions).

The Core Problem: The parent ketone is typically a low-melting oil (bp ~215°C), rendering direct single-crystal X-ray diffraction impossible without cryogenic solidification or derivatization.

Strategic Solution: X-ray Crystallography via Derivatization

To leverage the atomic resolution of X-ray diffraction, the oily ketone must be converted into a crystalline derivative. The most robust protocol involves the formation of 2,4-dinitrophenylhydrazones (2,4-DNPH) or semicarbazones , which introduce rigid aromatic systems that facilitate lattice packing.

Experimental Protocol: Crystallization of the 2,4-DNPH Derivative

This self-validating protocol ensures high-quality single crystals suitable for diffractometry.

  • Derivatization:

    • Dissolve this compound (100 mg) in ethanol (2 mL).

    • Add 2,4-dinitrophenylhydrazine reagent (stoichiometric excess) with catalytic HCl.

    • Observation: Immediate precipitation of a yellow/orange solid indicates successful condensation.

  • Purification:

    • Filter the crude solid and wash with cold ethanol to remove unreacted hydrazine.

  • Crystal Growth (Vapor Diffusion Method):

    • Solvent: Dissolve the purified hydrazone in a minimal amount of Chloroform (

      
      ).
      
    • Antisolvent: Place the vial inside a larger jar containing Hexane.

    • Process: Seal the system. Hexane vapor slowly diffuses into the chloroform solution, reducing solubility and promoting slow, ordered crystal growth over 24-48 hours.

Data Analysis: Expected Crystallographic Parameters

When successful, the X-ray data for these cyclohexanone derivatives typically yields the following lattice metrics. This data serves as a benchmark for validation.

ParameterTypical Value Range (DNPH Derivative)Significance
Crystal System Monoclinic or TriclinicCommon for planar aromatic derivatives.
Space Group

or

Centrosymmetric (unless chiral resolution occurred).
R-Factor (

)
< 5.0%Indicates a high-quality structural solution.
C2-C3 Torsion ~60° (gauche) or ~180° (anti)Definitively assigns Cis/Trans stereochemistry.
Resolution 0.75 Å - 0.85 ÅAtomic resolution sufficient to see H-bonding.

Expert Insight: The heavy atoms in the DNPH moiety (Nitro groups) act as excellent scatterers, often allowing for the determination of absolute configuration if anomalous dispersion data is collected using Cu-K


 radiation.

Comparative Analysis: X-ray vs. NMR

While X-ray provides a static snapshot, NMR offers dynamic solution data.[1] The choice depends on the specific phase of drug development.

Performance Comparison Table
FeatureX-ray Crystallography (Derivative) NMR Spectroscopy (NOESY/COSY)
Stereochemical Certainty Absolute (100%) Inferential (Ambiguous due to averaging)
Sample State Solid (Single Crystal)Solution (

,

)
Time to Result 2-5 Days (Synthesis + Growth + Beam)1-2 Hours
Sample Recovery Destructive (usually)Non-destructive
Cost High (Beam time/Instrument)Low (Routine access)
Suitability for Oils Low (Requires derivatization)High (Native state)
Why X-ray Wins for this Molecule:

In 2,3-disubstituted cyclohexanones, the coupling constant


 can be misleading. A trans-diequatorial relationship might show a similar 

-value to a cis-equatorial-axial conformer if the ring is distorted. X-ray diffraction freezes the molecule in its lowest energy conformation within the lattice, providing an unambiguous measurement of the C2-C3 dihedral angle.

Decision Workflow

The following diagram illustrates the logical pathway for structural elucidation, prioritizing efficiency and data integrity.

StructuralElucidation Start Target: this compound StateCheck Physical State Check Start->StateCheck IsSolid Is it a Solid? StateCheck->IsSolid NMR 1H / 2D NMR (NOESY) IsSolid->NMR No (Oil) XRD Single Crystal X-ray Diffraction IsSolid->XRD Yes Ambiguous Ambiguous Stereochemistry? NMR->Ambiguous FinalNMR Structure Assigned (Solution State) Ambiguous->FinalNMR No Derivatize Derivatization (DNPH/Oxime) Ambiguous->Derivatize Yes (Critical Step) Crystallize Vapor Diffusion Crystallization Derivatize->Crystallize Crystallize->XRD Solve Direct Methods / Refinement XRD->Solve FinalXRD Definitive 3D Structure & Stereochem Solve->FinalXRD

Figure 1: Decision workflow for structural assignment. Note the critical branch point where NMR ambiguity necessitates derivatization for X-ray analysis.

References

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. Retrieved from [Link]

  • PubChem. (2025).[2] 2-Methylcyclohex-3-en-1-one Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.